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Osmium(2+)

Cat. No.: B1236738
M. Wt: 190.2 g/mol
InChI Key: MQZFZDIZKWNWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Osmium(2+), the divalent cation of osmium, is a foundational precursor in the synthesis of advanced coordination and organometallic complexes for cutting-edge scientific research. Its compounds are characterized by a notable inertness, with hydrolysis rates approximately 100 times slower than their ruthenium analogs, making them ideal for studies requiring controlled reactivity and stability in aqueous and biological matrices . A prominent area of investigation involves organo-osmium(II) complexes as potential anticancer agents. These complexes often operate via mechanisms distinct from platinum-based drugs, with some demonstrating potent sub-micromolar antiproliferative activity against human cancer cells and the ability to be activated intracellularly, for instance, by glutathione . Furthermore, Osmium(II) complexes with polypyridyl ligands, such as bipyridine and phenanthroline, are significant in materials science and electrochemistry. These d6 systems undergo reversible one-electron oxidation to Osmium(III), a process that is osmium-centered, and reduction, which is ligand-centered . This redox behavior, combined with their phosphorescent properties, makes them excellent candidates for developing electrochemiluminescence (ECL) sensors, organic light-emitting diodes (OLEDs), and catalysts for transfer hydrogenation reactions, such as the conversion of pyruvate to lactate . It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. All chemicals, especially toxic derivatives like osmium tetroxide, must be handled by qualified personnel using appropriate safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Os+2 B1236738 Osmium(2+)

Properties

Molecular Formula

Os+2

Molecular Weight

190.2 g/mol

IUPAC Name

osmium(2+)

InChI

InChI=1S/Os/q+2

InChI Key

MQZFZDIZKWNWFX-UHFFFAOYSA-N

SMILES

[Os+2]

Canonical SMILES

[Os+2]

Origin of Product

United States

Synthetic Methodologies for Osmium 2+ Complexes

Strategies for Achieving the Os(II) Oxidation State

Achieving the stable +2 oxidation state in osmium complexes is a key step in their synthesis. This can be accomplished through reductive methods or by utilizing precursors that already contain osmium in a lower oxidation state.

Reduction of Higher Oxidation State Osmium Precursors

One common strategy for synthesizing osmium(II) complexes is the reduction of osmium compounds where the metal is in a higher oxidation state, such as Os(III), Os(IV), or even Os(VIII). Various reducing agents and reaction conditions can be employed depending on the starting material and the desired complex.

For example, Os(III) precursors like OsCl₃ can be reduced to Os(II) using high boiling point solvents such as ethylene (B1197577) glycol, or by employing reducing agents like ascorbic acid. mdpi.comresearchgate.net This method has been used in the synthesis of bis(terpyridine)osmium(II) complexes. mdpi.comresearchgate.net Another instance involves the disproportionation of osmium(III) chloride at elevated temperatures in a vacuum to yield osmium(II) chloride and osmium(IV) chloride. wikipedia.org

Osmium tetroxide (OsO₄), where osmium is in the +8 oxidation state, can also serve as a precursor. fishersci.fiwasteless.bioamericanelements.comeasychem.org Reduction of OsO₄ with hydroiodic acid at elevated temperatures under a nitrogen atmosphere yields osmium(II) iodide. wikipedia.org Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O), containing Os(VI), is another potential starting material for accessing lower oxidation states. alfa-chemistry.comfishersci.sewikidata.orgnih.govnih.gov

The synthesis of trans-[Os(PMe₃)₄X₂] (X = Cl or Br) complexes, for instance, can be achieved by the reduction of appropriate osmium(III) complexes in the presence of the phosphine (B1218219) ligand. rsc.org

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental methods for modifying the coordination sphere around an existing osmium(II) center or introducing ligands that stabilize the +2 oxidation state. These reactions typically involve replacing labile ligands with desired ones.

Precursor complexes containing labile ligands, such as acetonitrile (B52724) or weakly coordinating solvents, are often used. For example, coordinated benzene (B151609) and acetonitrile ligands in certain osmium(II) complexes can be easily substituted by bipyridine or phenanthroline ligands to form octahedral cationic complexes. nih.gov

The polymer [OsBr₂(cod)]ₓ (cod = 1,5-cyclooctadiene) can react with acetonitrile to form the mononuclear adduct OsBr₂(cod)(CH₃CN)₂. illinois.eduresearchgate.net This acetonitrile complex can then undergo further ligand substitution reactions. Similarly, the reaction of [OsCl₂(PPh₃)₃] with excess 2-vinylpyridine (B74390) in the presence of a base and a salt can lead to cyclometalation and substitution of phosphine ligands. nih.gov

Half-sandwich osmium(II) complexes, such as those derived from dimeric precursors like [{OsCl(μ-Cl)(η⁶-p-cymene)}₂], are particularly useful for ligand substitution. acs.orgmdpi.com The chloride bridges in these dimers can be cleaved by reaction with appropriate ligands, leading to the formation of mononuclear osmium(II) species with the desired ligand set. mdpi.com The lability of certain ligands, such as coordinated water or alcohol groups in tethered arene complexes, can also be exploited for intramolecular substitution reactions, leading to the formation of chelated structures. rsc.org

Design and Synthesis of Ligand Systems for Os(II)

The properties and stability of osmium(II) complexes are highly dependent on the nature of the coordinating ligands. Various classes of ligands are employed, each imparting specific electronic and steric properties to the resulting complexes.

Polypyridyl and Diimine Ligands

Polypyridyl ligands, such as 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), and 2,2':6',2''-terpyridine (tpy), are widely used in the synthesis of stable and emissive osmium(II) complexes. mdpi.comresearchgate.netwashington.edumissouristate.educhemrxiv.orgrsc.orgnih.gov These ligands are known for their strong σ-donating and π-accepting capabilities, which effectively stabilize the Os(II) center.

Synthesis of tris(bidentate ligand)osmium(II) complexes containing different polypyridyl ligands has been achieved, demonstrating a general synthetic methodology for creating heteroleptic complexes. rsc.org Research has shown that modifying polypyridyl ligands with substituents like phenyl groups can significantly influence the photophysical properties, such as increasing quantum yields. washington.edu

Diimine ligands, including α,α'-diimines and o-arylene diimines, also form stable osmium(II) complexes. rsc.orgresearchgate.net These ligands are considered "redox non-innocent," meaning they can participate in redox processes, leading to complexes with interesting electrochemical and photophysical behavior. For instance, tris(1,2-benzoquinone diimine)osmium(II) perchlorate (B79767) has been synthesized, and its redox properties studied. rsc.org Some osmium(II) complexes with N-aryl-1,2-arylene diimines can be formed via template synthesis involving oxidative ortho-dimerization of aminoarenes.

Phosphine and N-Heterocyclic Carbene Ligands

Phosphine ligands (PR₃) are versatile ligands in osmium(II) chemistry, known for their strong σ-donating and π-accepting abilities, which can be tuned by varying the substituents on the phosphorus atom. rsc.orgillinois.eduresearchgate.netwashington.edunih.govillinois.edusioc-journal.cncdnsciencepub.comscirp.org They are used in the synthesis of a variety of osmium(II) complexes, including those with hydride, halide, and alkyl ligands. illinois.eduillinois.edu For example, (pentamethylcyclopentadienyl)osmium(II) complexes bearing phosphine ligands have been synthesized from osmium(III) precursors. illinois.edu

N-heterocyclic carbenes (NHCs) are another class of ligands that form strong bonds with osmium(II). acs.orgresearchgate.netfigshare.comrsc.orgmdpi.com NHCs are strong σ-donors and weak π-acceptors, and their use can lead to complexes with high stability and unique electronic properties. Chelating NHC ligands have been employed in the synthesis of osmium(II) complexes, sometimes in combination with bipyridine ligands. acs.orgfigshare.com Transmetalation reactions, often involving silver-NHC complexes, are a common route for introducing NHC ligands to osmium centers. acs.orgrsc.org

Arene and Half-Sandwich Architectures

Arene ligands (η⁶-arene) form "half-sandwich" complexes with osmium(II), characterized by the metal coordinated to a planar aromatic ring and other ligands. nih.govacs.orgmdpi.comrsc.orgresearchgate.netdoaj.orgacs.org These complexes are important starting materials for further functionalization and ligand exchange reactions. Dimeric arene-osmium(II) complexes, such as [{OsCl(μ-Cl)(η⁶-p-cymene)}₂], are frequently used as precursors. acs.orgmdpi.com

The synthesis of mononuclear arene-osmium(II) complexes often involves the cleavage of the chloride bridges in these dimeric precursors by reaction with various ligands, including phosphinite ligands. mdpi.comresearchgate.net Research has also explored the synthesis of tethered arene-osmium(II) complexes, where a functional group on the arene ligand can coordinate to the osmium center, leading to interesting structural and reactivity profiles. mdpi.comrsc.org These tethered complexes can exhibit pH-dependent speciation in aqueous solutions due to the hydrolysis of the Os-Cl bond and intramolecular coordination of the tethered group. rsc.org

Macrocyclic and Supramolecular Ligands

Macrocyclic and supramolecular ligands play a significant role in the synthesis of Os(II) complexes, enabling the construction of intricate architectures with tailored properties. These ligands can encapsulate the metal center or provide frameworks for assembling multinuclear complexes and polymers.

One approach involves the use of macrocyclic ligands that provide a confined coordination environment around the Os(II) ion. While the provided search results primarily discuss macrocyclic complexes of other transition metals like Fe(III), Co(II), Mn(II), and Zn(II) biointerfaceresearch.comcore.ac.ukmdpi.comscielo.br, the principles of macrocyclic synthesis, often involving template condensation reactions, can be applied to osmium. These reactions typically involve reacting diamines, carbonyl compounds, and metal salts to form the closed-ring structure around the metal ion. core.ac.ukscielo.br The resulting complexes can exhibit specific geometries and stabilities influenced by the macrocycle's cavity size and the nature of the donor atoms (e.g., N, O, S). core.ac.uk

Supramolecular ligands, particularly those based on polypyridyl units like terpyridine and bipyridine, are widely used to construct multinuclear Os(II) assemblies and metallo-supramolecular polymers. nih.govacs.orgrsc.orgdcu.ie These ligands can be designed with multiple coordination sites or functional groups that allow for the stepwise assembly of complex structures. For instance, bimetallic metallo-supramolecular polymers containing alternating Fe(II) and Os(II) ions have been synthesized using terpyridine-based ligands through a precise three-step pathway. nih.govresearchgate.net This method involves synthesizing an Os(II) complex with a terpyridine unit, introducing additional coordination units, and then complexing with Fe(II) to form the polymer backbone. nih.govresearchgate.net

Another strategy involves using "complexes as ligands and complexes as metals" approach for synthesizing luminescent and redox-active Ru(II) and Os(II) dendrimers. rsc.org This involves pre-synthesized metal complexes acting as building blocks that are then linked together by coordinating to other metal centers or complex fragments. rsc.org

Research findings highlight the ability of supramolecular approaches to create Os(II) complexes with expanded optical windows and stable redox states, making them promising for optical, electro-optical, and electrochemical applications. nih.gov

Controlled Synthesis of Specific Geometries and Isomers

Controlling the geometry and isomerism of Os(II) complexes during synthesis is crucial for tuning their properties. The coordination environment around the Os(II) center, typically octahedral, can lead to various geometrical and optical isomers depending on the ligands. nih.govresearchgate.net

For complexes with mixed ligands, such as those containing diimine and phosphine ligands, the specific orientation of these ligands around the Os²⁺ ion can result in the formation of different isomers, including optical isomers. researchgate.net Studies have shown that under certain synthetic conditions, both possible optical isomers of [OsCl(CO)(N-N)(P-P)]⁺ complexes can be produced in parallel. researchgate.net

The choice of synthetic route and reaction conditions significantly influences the resulting isomer distribution. For example, the synthesis of bis(terpyridine)osmium(II) complexes can involve the reduction of Os(III) followed by reaction with the terpyridine ligand. mdpi.com The specific method, including the reducing agent and solvent, can impact the yield and potentially the isomeric purity. mdpi.com

In some cases, isomerization effects have been observed and studied in detail using techniques like ¹H NMR and HPLC, particularly for Os(II) bipyridyl complexes with specific ligand designs. dcu.ie This suggests that kinetic or thermodynamic factors during synthesis can favor the formation of certain isomers.

For cyclometalated Os(II) complexes, the synthesis often involves the cyclometalation of a pro-ligand with an osmium precursor, leading to a specific arrangement of the metal-carbon and metal-heteroatom bonds. acs.orgnih.govnih.gov The structure of the resulting complex, including the relative positions of the ligands, can be confirmed by techniques like single-crystal X-ray analysis. acs.orgnih.gov For example, cyclometalated benzimidazole (B57391) Os(II) complexes have been shown to exhibit an octahedral geometry with specific trans arrangements of certain ligand atoms. acs.orgnih.gov

The synthesis of Os(II) complexes with pyridyl azolate chromophores has demonstrated that geometrical isomers with cis-oriented azolate fragments exhibit stronger room-temperature phosphorescence compared to their trans counterparts. nycu.edu.tw This highlights how isomeric control directly impacts the photophysical properties.

Novel Synthetic Approaches and Techniques

Researchers are continuously developing novel synthetic approaches and techniques to access new classes of Os(II) complexes and improve the efficiency and selectivity of existing methods.

One novel method involves the preparation of [Os(NN)(CO)₂X₂] complexes (where NN = bipyridine or substituted bipyridine, X = Cl, Br, I) via trinuclear mixed metal intermediates. researchgate.net This two-step synthesis involves reducing OsCl₃ in the presence of a sacrificial metal surface in an alcohol solution, followed by subsequent reactions. researchgate.net The solid metal surface is believed to play a significant role in facilitating the reduction of Os(III). researchgate.net

Another approach focuses on the strategic design and synthesis of Os(II) complexes bearing a single π-chromophore to achieve high-efficiency blue phosphorescence through localized transitions. nycu.edu.tw This involves carefully selecting and positioning ligands to control the nature of the electronic transitions. nycu.edu.tw

The "complexes as ligands and complexes as metals" strategy is considered a dominant synthetic approach for creating luminescent and redox-active Os(II) dendrimers, representing a novel way to build complex multinuclear structures. rsc.org

Furthermore, research explores the synthesis of arene-osmium(II) complexes with various ligand types, including phosphinite-type ligands and bidentate imino-pyridine ligands, for catalytic applications. researchgate.netmdpi.com These studies often involve optimizing reaction conditions to achieve high yields and desired product characteristics. nih.govresearchgate.net

The use of specific precursors, such as [OsCl₂(PR₃)₃], [OsCl₂(CO)(PR₃)₂], osmium hydride complexes, and [Os(η⁶-arene)Cl₂]₂ dimers, represents different starting points for novel synthetic pathways to cyclometalated and other Os(II) complexes. nih.gov These routes often involve C-H bond activation steps or other specific reaction mechanisms to form the desired metal-carbon bonds. nih.gov

The synthesis of Os(II) complexes with polypyridyl bridging ligands, such as 2,3-bis(2'-pyridyl)pyrazine, 2,3-bis(2'-pyridyl)quinoxaline, and 2,3-bis(2'-pyridyl)benzoquinoxaline, allows for the creation of complexes with specific electrochemical and spectroscopic properties influenced by the bridging ligand. missouristate.edu

Detailed research findings often include spectroscopic characterization (NMR, IR, UV-Vis), electrochemical studies (cyclic voltammetry), and, where possible, single-crystal X-ray diffraction to confirm the structure and purity of the synthesized Os(II) complexes. mdpi.comacs.orgacs.orgnih.govresearchgate.netias.ac.inmdpi.comnih.gov

Here is a table summarizing some of the synthetic approaches and resulting Os(II) complex types:

Synthetic ApproachLigand Types InvolvedResulting Os(II) Complex TypesKey Features/Findings
Reaction of Os precursor with ligandsTerpyridine, Bipyridine, Phenanthroline, PhosphinesBis(terpyridine)Os(II), Tris(polypyridine)Os(II), Mixed-ligand Os(II)Tunable electronic and photophysical properties. mdpi.comacs.org
Template CondensationDiamines, Carbonyl compounds, Hydrazine HydrateMacrocyclic Os(II) complexes (based on related metal studies)Formation of confined coordination environments; geometry control. core.ac.ukscielo.br
Stepwise Assembly using Multifunctional LigandsTerpyridine-based ligandsBimetallic Metallo-Supramolecular PolymersPrecise control over polymer architecture; enlarged optical window, stable redox states. nih.govresearchgate.net
"Complexes as Ligands and Complexes as Metals" StrategyPolypyridyl complexes as building blocksOs(II) DendrimersLuminescent and redox-active multinuclear structures. rsc.org
Reaction via Trinuclear Mixed Metal IntermediatesBipyridine, Substituted Bipyridines, CO, Halides[Os(NN)(CO)₂X₂] complexesNovel two-step synthesis involving sacrificial metal surface. researchgate.net
Cyclometalation ReactionsBenzimidazole derivatives, Vinylpyridine, PhosphinesCyclometalated Os(II) complexesFormation of Os-C bonds; specific geometries and potentially anticancer activity. acs.orgnih.govnih.gov
Synthesis with Bridging Polypyridyl Ligands2,3-bis(2'-pyridyl)pyrazine, 2,3-bis(2'-pyridyl)quinoxalineMultinuclear Os(II) complexesElectrochemical and spectroscopic properties influenced by bridging ligand. missouristate.edu

Structural Elucidation and Electronic Structure Characterization of Osmium 2+ Compounds

Spectroscopic Characterization Techniques

Spectroscopy provides valuable insights into the molecular vibrations, nuclear environments, and electronic transitions within Os(II) complexes. Different spectroscopic techniques offer complementary information, allowing for a detailed understanding of the compound's structure and bonding.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present and the nature of chemical bonds. IR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to changes in molecular dipole moment during vibration. mdpi.comresearchgate.net Raman spectroscopy, on the other hand, involves the inelastic scattering of light, providing information about vibrations that cause a change in molecular polarizability. mdpi.comresearchgate.net

Studies on Os(II) carbonyl complexes, such as cis-Os(CO)₂X₄²⁻, fac-Os(CO)₃X₃⁻, and Os(CO)₅X⁺ (where X = F, Cl, Br, I), have utilized IR spectroscopy to investigate their vibrational spectra. Theoretical calculations using Density Functional Theory (DFT) have shown good agreement with experimental C-O stretching frequencies in the infrared region, with deviations typically less than 5%. nih.gov In the far-infrared region, DFT calculations have also provided insights into Os-X and Os-C stretching vibrations. nih.gov

Another example involves the characterization of compounds of the type M(CO)₄(HgX)₂ (M = Fe or Os; X = Cl, Br, or I). IR and Raman spectra of these Os(II) complexes, such as cis-Os(CO)₄(HgCl)Cl, have been recorded to determine their structures and assign vibrational frequencies related to M-C, M-Hg-X stretching, and MCO and CMC bending vibrations. rsc.org Analysis of the CO stretching frequencies has provided insights into the effect of ligands on the effective nuclear charge of the osmium atom. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for determining the local electronic environment and connectivity of atoms in a molecule. ¹H, ¹³C, and ³¹P NMR are commonly used for characterizing Os(II) compounds, particularly those containing organic ligands and phosphines.

¹H and ¹³C NMR spectroscopy have been extensively used in the characterization of (pentamethylcyclopentadienyl)osmium(II) complexes, such as (C₅Me₅)OsL₂Br and (C₅Me₅)OsL₂H, where L can be phosphines like PPh₃ or PMe₃, or alkenes like 1,5-cyclooctadiene (B75094) (cod). illinois.edu The ¹H NMR spectra provide information about the different proton environments within the ligands, such as the olefinic and methylene (B1212753) protons in the cod ligand or the pentamethylcyclopentadienyl protons. illinois.edu ¹³C NMR confirms the presence and environment of carbon atoms in the ligands. illinois.edu

³¹P NMR spectroscopy is particularly useful for Os(II) complexes containing phosphine (B1218219) ligands, as phosphorus is a readily observable nucleus. The presence of singlets in the ³¹P{¹H} NMR spectra of phosphine-containing Os(II) complexes indicates chemically equivalent phosphorus atoms. illinois.edu Studies have also noted secondary ¹³C/¹²C isotope effects on the ³¹P NMR chemical shifts in certain Os(II) compounds. illinois.edu

NMR spectroscopy is widely used to characterize transition metal complexes, providing information about their structures and reaction mechanisms. nsf.gov

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight of a compound and to identify fragmentation patterns that reveal structural details.

Electrospray ionization mass spectrometry (ESI-MS) has been used to characterize Os(II) complexes, such as [(η⁶-p-cymene)M(L)Cl]Cl (M = Os), providing molecular weight information and fragmentation patterns that support the proposed structures. acs.org For example, ESI-MS of these complexes in methanol (B129727) has shown characteristic peaks corresponding to the loss of chloride ligands, such as [M - Cl]⁺ and [M - Cl - HCl]⁺. acs.org

Mass spectrometry has also been applied in studies involving the analysis of chemical constituents, although the specific application to Os(II) compounds for structural elucidation is less detailed in the provided context compared to other techniques. nih.govutexas.edu However, the general principle of using fragmentation patterns to deduce structural information is applicable to Os(II) complexes.

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and molecular geometry.

Single-crystal X-ray diffraction has been used to determine the molecular structure of various Os(II) complexes. For instance, the structure of [OsCl(4,4'-bpy)(bpy)₂]BF₄ (bpy = 2,2'-bipyridine (B1663995), 4,4'-bpy = 4,4'-bipyridine) was confirmed by X-ray crystallography, revealing a mononuclear complex with the monodentate 4,4'-bpy ligand coordinated cis to the chloride. nih.gov

The structures of half-sandwich Os(II) arene complexes, such as [(η⁶-p-cymene)Os(pic)Cl] and [(η⁶-p-cymene)Os(mal)Cl] (pic = 2-picolinic acid, mal = maltolate), have been investigated using DFT, and the optimized structures have shown agreement with crystallographic data where available. rsc.org

X-ray crystallography has also been applied to characterize novel half-sandwich Os(II)-hydroxamate complexes, providing the first published structures of this type. rsc.org These studies have revealed a "piano-stool" geometry around the Os(II) centers in related complexes. rsc.orgresearchgate.net

The crystal structure of Os(NH₂NH₂)(P(OEt)₃)₄₂ has been determined by single-crystal X-ray diffraction, showing an octahedral coordination around the osmium atom. nih.gov The orientation of the ligands is influenced by hydrogen bonding interactions. nih.gov

X-ray diffraction has also been used to characterize the structure of methylene ligand complexes like (μ-H)₂Os₃(CO)₉(PPh₃)(μ-CH₂), revealing a triangular array of osmium atoms with a bridging methylene moiety. acs.org

Selected bond lengths and angles from X-ray crystallography studies provide crucial structural parameters for Os(II) complexes. For example, in bis(terpyridine)osmium(II) complexes, experimental Os-N bond lengths have been reported to vary between 1.964 Å and 2.083 Å. mdpi.com

Theoretical and Computational Chemistry of Osmium(2+)

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in complementing experimental studies by providing insights into the electronic structure, bonding, and properties of Os(II) compounds.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a widely used computational method for investigating the electronic structure of molecules. It allows for the calculation of properties such as molecular orbitals, electron density distribution, and energy levels.

DFT studies have been conducted on various Os(II) complexes to understand their electronic structure. For bis(terpyridine)osmium(II) complexes, DFT computations have provided insights into the molecular orbitals, revealing that the singlet Os(II) species is a d⁶ system with six electrons in the lower-energy t₂g orbitals. mdpi.com Examining the nature and energy of these orbitals is important for understanding experimental redox processes. mdpi.com

DFT has also been used to study the electronic properties of Os(II) polypyridyl complexes immobilized on surfaces, such as Au(111). nih.gov These calculations have illuminated electronic properties relevant to electrochemical and scanning tunneling microscopy characterization. The optimized structures from DFT calculations have shown close agreement with crystallographic data. DFT studies have indicated that oxidation of the Os(II) complex can lead to a substantial reordering of electronic energy levels and shifts in the localization of the highest occupied molecular orbital (HOMO).

Theoretical studies using DFT have investigated the electronic structures and spectroscopic properties of novel β-diketonate Os(II) complexes. aminer.org These studies have focused on the localization of molecular orbitals, attributing lowest energy absorptions to transitions with metal-to-ligand charge transfer (MLCT) character. aminer.org

DFT calculations have also been employed to study the aquation and dimerization of half-sandwich Os(II) arene complexes, providing insights into reaction mechanisms and the stability of these compounds in aqueous solution. rsc.org

Furthermore, DFT has been used to investigate the electronic geometries and spectroscopic properties of osmium diimine complexes, analyzing the nature of absorption and emission spectra and the effect of substituents on these properties. researchgate.net The lowest-lying absorptions in these complexes are often assigned to MLCT transitions. researchgate.net

Theoretical calculations, including TD-DFT, have been used to simulate optical absorption spectra and investigate the electronic and structural parameters of Os(II) complexes in different electronic states. researchgate.net These studies help in understanding the relationship between electronic structure and spectroscopic observations.

Selected Data from Research Findings:

CompoundTechnique UsedKey FindingCitation
(C₅Me₅)Os(cod)Br¹H NMR, ¹³C NMRCharacterization of cod ligand protons and carbons. illinois.edu
(C₅Me₅)Os(PMe₃)₂Br³¹P{¹H} NMRSinglet observed, indicating equivalent P atoms. illinois.edu
cis-Os(CO)₂X₄²⁻, fac-Os(CO)₃X₃⁻, Os(CO)₅X⁺IR, DFTCalculated C-O stretching frequencies agree with experimental data. nih.gov
[Os(phen)₂(4-phpy)]²⁺Absorption/EmissionExcitation peaks at 225, 270, 345, 420 nm; emission at ~560 nm. scirp.org
[Os(tpy)₂]²⁺X-ray CrystallographyExperimental Os-N bond lengths vary from 1.964 to 2.083 Å. mdpi.com
[OsCl(4,4'-bpy)(bpy)₂]BF₄X-ray CrystallographyMononuclear complex with 4,4'-bpy cis to chloride. nih.gov
[Os(bpy)₂(P0P)Cl]⁺DFTOptimized structure agrees with crystallography; HOMO shifts upon oxidation. nih.gov
[(η⁶-p-cymene)Os(pic)Cl]DFTInvestigated aquation and dimerization mechanisms. rsc.org
Os(NH₂NH₂)(P(OEt)₃)₄₂X-ray CrystallographyOctahedral coordination around Os; hydrogen bonding observed. nih.gov
(μ-H)₂Os₃(CO)₉(PPh₃)(μ-CH₂)X-ray CrystallographyTriangular Os array with bridging methylene. acs.org

Note: The tables presented here are static representations. In an interactive environment, these tables could allow for sorting, filtering, and searching of data.

Molecular Orbital Analysis (HOMO-LUMO Interactions)

Molecular orbital (MO) analysis provides fundamental insights into the electronic structure and bonding within Os(II) complexes. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), play a critical role in determining a molecule's reactivity and spectroscopic properties nih.govnih.gov. The energy difference between the HOMO and LUMO is termed the HOMO-LUMO gap, which is an important indicator of stability and influences optical and electronic behavior nih.govnih.gov.

In many Os(II) coordination complexes, particularly those with π-acceptor ligands like polypyridines (e.g., 2,2'-bipyridine (bpy) and 2,2':6',2''-terpyridine (tpy)), the electronic transitions often involve metal-to-ligand charge transfer (MLCT). nih.govnih.govnih.gov For instance, in bis(terpyridine)osmium(II) complexes, computational studies using Density Functional Theory (DFT) have been employed to examine the molecular orbitals and understand their role in observed redox processes. The singlet bis(terpyridine)osmium(II) complex, being a d⁶ species with a spin state S=0, typically has its six d electrons occupying the lower-energy t₂g orbitals in a pseudo-octahedral environment wikipedia.org. The higher-energy e*g orbitals remain unoccupied wikipedia.org.

Analysis of specific Os(II) complexes, such as those containing bipyridine ligands, reveals that the HOMO is often primarily localized on the metal center with some contribution from anionic ligands, while the LUMO is predominantly centered on the π-system of the bipyridine ligands nih.gov. This spatial distribution of FMOs supports the assignment of low-energy electronic transitions as MLCT in character nih.gov. The energy levels of HOMO and LUMO, as well as the resulting energy gap, can be influenced by the nature of ancillary ligands and substituents acs.org. For example, in certain osmium(II) complexes with arylazoimidazole and bipyridine ligands, intense MLCT transitions are observed in the visible region (480–525 nm), along with weaker transitions at longer wavelengths (>850 nm) .

Data from computational studies on different Os(II) complexes illustrate the variation in HOMO and LUMO energy levels and the HOMO-LUMO gap based on the ligands present.

Complex TypeAncillary LigandsHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Bis(terpyridine)osmium(II)Terpyridine--- wikipedia.org
Os(II)-polypyridyl with chlorideP0P, bpy, Cl-4.99-1.653.34 nih.govacs.org
Os(II)-polypyridyl with different P^P ligandsVarious bis(dimethylphosphino) ligands (P^P)-4.99 to -5.30-1.65 to -1.883.34 to 3.42 acs.org

Note: Specific HOMO/LUMO values can vary depending on the computational method and the specific complex structure.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy is related to its ability to accept electrons (electron affinity) nih.govnih.gov. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity nih.gov.

Spin-Orbit Coupling Effects on Electronic States

Spin-orbit coupling (SOC) is a significant relativistic effect that plays a crucial role in determining the electronic structure and properties of heavy transition metal complexes, including those of Os(II) nih.govnih.govetsu.edunih.govebi.ac.uk. SOC arises from the interaction between an electron's spin angular momentum and its orbital angular momentum ebi.ac.uk. This interaction becomes increasingly important for elements with higher atomic numbers, such as osmium (Z=76), where it can be comparable in magnitude to other interactions like the crystal field splitting nih.govebi.ac.uk.

The presence of strong SOC in Os(II) complexes leads to the mixing of spin states, particularly singlet and triplet states nih.govetsu.edu. This mixing can significantly impact the photophysical properties by enhancing the intensity of transitions that are formally spin-forbidden in the absence of SOC, such as singlet-to-triplet metal-to-ligand charge transfer (³MLCT) transitions nih.govetsu.edu. These ³MLCT states are often responsible for the luminescence observed in many Os(II) polypyridyl complexes nih.gov.

In a d⁶ system like Os(II) in an octahedral or pseudo-octahedral ligand field, the d orbitals are split into t₂g and e*g sets. In the absence of SOC, the ground state is typically a singlet (¹A₁g). However, SOC splits the excited triplet states (³T₁g, ³T₂g) and can even split the t₂g levels themselves, particularly when the symmetry is lowered nih.govebi.ac.uk. This splitting of energy levels by SOC influences the absorption and emission spectra and can affect the magnetic properties of the complex nih.govnih.gov.

Experimental techniques, such as high energy resolution core-level X-ray spectroscopy, combined with theoretical calculations that include SOC, are essential for accurately characterizing the electronic structure and understanding the impact of SOC in osmium compounds googleapis.com. Comparisons between Os(II) and lighter congeners like Ru(II) highlight the enhanced SOC effects in osmium, leading to differences in their spectroscopic and photophysical behavior nih.govnih.govetsu.edu. For example, the smaller energy gap and the presence of low-energy absorption bands assigned to singlet-to-triplet transitions are more pronounced in Os(II) polypyridyl complexes compared to their Ru(II) analogs due to stronger SOC in osmium nih.govnih.gov.

Computational Modeling of Reactivity and Spectra

Computational chemistry, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of Os(II) compounds nih.govwikipedia.orgetsu.edugoogleapis.comnih.govwikiwand.comcmdm.tw. These methods allow for the calculation of molecular geometries, orbital energies, charge distributions, and transition energies, providing valuable insights that complement experimental studies nih.gov.

Computational modeling has been extensively used to:

Elucidate Electronic Structure: Calculate and visualize molecular orbitals, determine their spatial distribution, and quantify contributions from different atoms or ligands nih.govwikipedia.orggoogleapis.com. This helps in understanding the nature of bonding and electronic transitions (e.g., MLCT, ligand-centered).

Predict and Interpret Spectra: Simulate various spectroscopic data, including UV-Vis absorption, emission, and NMR spectra etsu.edunih.govcmdm.tw. By comparing calculated spectra with experimental results, researchers can validate theoretical models and gain a deeper understanding of the electronic states involved in spectroscopic transitions etsu.edugoogleapis.com. For instance, computational modeling has been used to reproduce the low-energy absorption bands characteristic of Os(II) complexes, which are influenced by SOC etsu.edu.

Study Reactivity: Investigate reaction mechanisms, calculate reaction barriers, and determine thermodynamic parameters such as bond dissociation energies nih.govwikiwand.com. Computational studies can help predict the most likely reaction pathways and explain observed reactivity patterns nih.govwikiwand.com. For example, DFT calculations have been applied to study hydrogen atom abstraction reactions involving Os(II) complexes, providing insights into N-H bond dissociation free energies wikiwand.com.

Characterize Excited States: Model the structures and properties of excited electronic states, which are crucial for understanding photochemical processes etsu.edunih.gov. Computational approaches can help characterize the distortions in excited states and their influence on emission spectra etsu.edu.

The accuracy of computational modeling depends on the chosen theoretical methods and basis sets. Relativistic effects, including spin-orbit coupling, need to be explicitly included in calculations for heavy elements like osmium to obtain reliable results, especially when dealing with spectroscopic properties and excited states etsu.edunih.govgoogleapis.com.

Computational studies often involve analyzing the contributions of different atomic orbitals to the molecular orbitals and examining charge distribution to understand the electronic nature of the complex and predict its behavior nih.gov. These theoretical approaches provide a detailed electronic picture that is often difficult to obtain solely through experimental techniques.

Photophysical Properties of Osmium 2+ Compounds

Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectra of Osmium(II) complexes typically display several distinct bands arising from different types of electronic transitions uomustansiriyah.edu.iq. These transitions involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, and their energies and intensities provide valuable information about the electronic structure of the complex libretexts.org.

Metal-to-Ligand Charge Transfer (MLCT) States

Metal-to-Ligand Charge Transfer (MLCT) transitions are prominent features in the absorption spectra of Os(II) polypyridyl complexes mdpi.comacs.orgacs.orgnycu.edu.tw. These transitions involve the excitation of an electron from a metal-centered d orbital (specifically, the Os(dπ) orbitals) to a low-lying, vacant π* orbital located on the ligands uomustansiriyah.edu.iqnih.govlibretexts.org. For Os(II) complexes with ligands like 2,2'-bipyridine (B1663995) (bpy) or terpyridine (tpy), spin-allowed 1MLCT bands are typically observed in the visible region of the spectrum, often between 400 and 550 nm, and are characterized by moderately intense absorption coefficients (ε ≈ 15,000 M−1 cm−1) aip.orgnih.gov. Spin-forbidden 3MLCT transitions, which involve a change in spin multiplicity, can also occur and are usually observed as weaker bands at lower energies (longer wavelengths), sometimes extending into the near-infrared (NIR) region (e.g., 668–815 nm) nih.govacs.org. The energy of the MLCT transitions is influenced by the nature of both the metal and the ligands, with stronger π-accepting ligands generally lowering the energy of the π* orbitals and thus red-shifting the MLCT bands researchgate.net.

Ligand-Centered (LC) Transitions

Emission Spectroscopy and Luminescence Phenomena

Many Osmium(II) complexes are luminescent, typically exhibiting phosphorescence from triplet excited states washington.eduacs.orgacs.orgnycu.edu.tw. The emission properties, including the color of emitted light, quantum yield, and lifetime, are highly dependent on the nature of the excited state from which emission originates and the various radiative and non-radiative decay pathways available acs.orgmdpi.comubbcluj.ro.

Phosphorescence Characteristics and Mechanisms

Luminescence in Os(II) polypyridyl complexes usually originates from 3MLCT excited states due to the significant spin-orbit coupling (SOC) provided by the heavy osmium atom researchgate.netmdpi.comnih.govacs.org. This strong SOC facilitates intersystem crossing from initially populated singlet states (like 1MLCT) to the triplet manifold, making phosphorescence the dominant emission pathway nycu.edu.twspiedigitallibrary.org. Os(II) complexes typically exhibit phosphorescence in the red or near-infrared (NIR) region of the spectrum, at longer wavelengths compared to analogous Ru(II) complexes, partly due to the lower oxidation potential of the OsII/OsIII couple mdpi.comnih.gov. The phosphorescence characteristics, such as the emission maximum, can be tuned by modifying the ligands washington.eduresearchgate.net. For example, mixed-ligand systems can lead to blue-shifted emission compared to tris(polypyridyl) complexes washington.edu. The mechanism of phosphorescence involves radiative decay from the lowest-energy triplet excited state back to the singlet ground state acs.orgmdpi.com. Non-radiative decay pathways, such as vibrational relaxation and deactivation through metal-centered (MC) states, compete with phosphorescence and influence the emission quantum yield and lifetime acs.orgacs.org. The energy gap law also plays a significant role, predicting lower quantum yields and shorter lifetimes for complexes with smaller energy gaps between the excited state and the ground state nih.govacs.orgnih.gov.

Luminescence Quantum Yields and Lifetimes

The luminescence quantum yield (Φem) represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed horiba.com. Luminescence lifetimes (τ) describe the average time an complex remains in the excited state before returning to the ground state through radiative or non-radiative processes horiba.com. For Os(II) complexes, luminescence quantum yields are often lower compared to analogous Ru(II) complexes, and lifetimes are typically shorter, generally in the nanosecond to microsecond range at room temperature washington.edunih.govacs.orgnih.gov. This is attributed to the enhanced SOC in Os(II), which increases the rates of both radiative and non-radiative transitions from the triplet excited state nih.gov.

However, the specific ligands and their electronic and steric properties significantly impact these values washington.edunih.govnih.gov. For instance, incorporating phenyl groups on polypyridyl ligands has been shown to increase quantum yields in some cases washington.edu. Sterically bulky ligands can also lead to higher luminescence intensities by shielding the complex from solvent collisions that induce non-radiative decay nih.gov.

Here is a table summarizing some representative luminescence data for Os(II) complexes:

ComplexEmission Maximum (λem, nm)Luminescence Quantum Yield (Φem)Lifetime (τ, ns)ConditionsReference
Os(tpy-PhCH3/H2pzbzim)22+ analogues728–780Not specified20.0–171.0Room Temperature nih.gov
Os(fptz)2(PPh2Me)2611–651Up to 0.450.4–2 µsEthanol Solution, RT washington.edu
[Os(bpy)3]2+~7400.00074~15Water, Room Temperature aip.orgnih.gov
[Os(phen)2(aphen)]2+~7000.0029 (in water vs [Os(bpy)3]3+)>100Water, Room Temperature nih.gov
[Os(phen)2(aphen)]2+~7000.085 (in deoxygenated MeCN vs [Os(bpy)3]2+)>100Deoxygenated MeCN, RT nih.gov
[Os(TAP)2dppz]2+ (1)7610.002938Aerated Aqueous acs.org
[Os(TAP)2dppp2]2+ (2)7400.0024>35Aerated Aqueous acs.org
[Os(bpy)3-n(btz)n]2+ (n=1)724Not specifiedNot specifiedAerated Acetonitrile (B52724) researchgate.net
[Os(bpy)3-n(btz)n]2+ (n=2)713Not specifiedNot specifiedAerated Acetonitrile researchgate.net

Note: Interactive data table functionality is not available in this format. The table above presents the data in a static format.

The interplay between radiative and non-radiative decay rates determines the observed luminescence lifetime and quantum yield. Factors such as temperature, solvent polarity, and the presence of quenchers (like dissolved oxygen) can significantly affect these photophysical parameters nih.govnih.govnih.gov.

Influence of Heavy Atom Effect on Photophysics

The presence of a heavy atom like osmium (Os, Z=76) significantly influences the photophysical properties of its complexes through the heavy atom effect (HAE). The HAE enhances spin-orbit coupling (SOC), which increases the rate of intersystem crossing (ISC), the transition between singlet and triplet excited states. mdpi.comacs.orgnih.gov For Os(II) complexes, this typically leads to efficient population of triplet metal-to-ligand charge transfer (³MLCT) states following initial excitation to singlet states (¹MLCT). acs.orgcaltech.edu

While the heavy atom effect generally promotes ISC, the ultrafast photophysics of transition metal complexes can be more complex. Some studies suggest that on ultrafast timescales, ISC rates may not directly correlate with the magnitude of the metal spin-orbit coupling constant, indicating that structural dynamics and the density of states also play crucial roles. nccr-must.ch However, for many Os(II) complexes, the enhanced SOC due to the osmium center is a key factor in their observed phosphorescence from triplet excited states. researchgate.netacs.org

Excited State Dynamics and Energy Transfer Processes

The excited state dynamics of Os(II) complexes involve rapid transitions between different electronic states following light absorption. Upon excitation, Os(II) polypyridyl complexes typically undergo rapid intersystem crossing from initially populated singlet metal-to-ligand charge transfer (¹MLCT) states to longer-lived triplet metal-to-ligand charge transfer (³MLCT) states. acs.orgcaltech.edu These ³MLCT states are often responsible for the observed luminescence. researchgate.netacs.org

The decay of these excited states can occur through radiative (phosphorescence) and non-radiative pathways. The rates of these processes are influenced by factors such as the energy gap between the excited state and the ground state (energy gap law) and interactions with the environment. nih.govacs.orgrsc.orgcapes.gov.brdntb.gov.ua

Energy transfer processes can also play a significant role in the photophysics of systems containing Os(II) complexes. For instance, in multi-component systems or polymers incorporating Os(II) units, energy can be transferred from higher-energy chromophores to the lower-energy Os(II) centers, which can then act as energy traps and emitters. nih.govnih.gov Studies on systems with both ruthenium(II) and osmium(II) complexes have demonstrated energy transfer from Ru(II) to Os(II) centers. nih.govnih.gov The efficiency and mechanism of energy transfer can be influenced by the spatial arrangement of the chromophores and the flexibility of the molecular structure. nih.gov

Transient absorption spectroscopy is a valuable tool for investigating the ultrafast excited-state dynamics, revealing processes like electron injection from Os(II) complexes adsorbed onto semiconductor surfaces, which can occur on femtosecond and picosecond timescales. caltech.edu

Solvent Effects on Photophysical Behavior

The solvent environment can significantly influence the photophysical properties of Os(II) complexes. Solvent polarity, viscosity, and the ability of the solvent to engage in specific interactions (e.g., hydrogen bonding) can affect the energy levels of the ground and excited states, the rates of radiative and non-radiative decay, and the efficiency of energy or electron transfer processes. dntb.gov.uaacs.orgdcu.ie

Changes in solvent polarity can lead to solvatochromic shifts in both absorption and emission spectra. For Os(II) complexes with MLCT excited states, the energy of these states can be sensitive to the polarity of the solvent due to the charge-transfer nature of the excitation. rsc.orgdntb.gov.uaresearchgate.net A decrease in solvent polarity has been observed to cause a small solvatochromic shift to higher energy in the emission spectra of some Os(II) complexes. rsc.org

Solvent can also impact excited-state lifetimes. Luminescence lifetimes of Os(II) complexes have been shown to increase upon changing to less polar solvents. rsc.org This can be attributed to reduced non-radiative decay rates in less polar environments. rsc.orgcapes.gov.brdntb.gov.ua

Furthermore, solvent can influence the morphology of polymeric systems containing Os(II) complexes, which in turn affects their photophysical properties. The dynamics of excited-state decay, including the presence of multi-exponential decay components, can also be solvent-dependent.

Data Table Example (Illustrative based on search results):

ComplexSolventEmission λmax (nm)Luminescence Lifetime (ns)Citation
[Os(bpy)₃₋n(btz)n]²⁺ (n=0, 1, 2)MeCN717-69738-66 rsc.org
[Os(bpy)₃₋n(btz)n]²⁺ (n=0, 1, 2)Dichloromethane-73-123 rsc.org
[Os(TAP)₂dppz]²⁺ (Complex 1)Aqueous761>35 (specifically 38 ns) nih.govacs.org
[Os(TAP)₂dppp2]²⁺ (Complex 2)Aqueous740>35 (specifically >35 ns) nih.govacs.org
Neutral bis(bipyridyl) Os(II) complexes with isocyanoborate ligandsCH₂Cl₂Orange to Red- (Quantum Yield up to 0.09) acs.org
[Os(deeb)(bpy)₂]²⁺ anchored to TiO₂CH₃CN-50 ns nih.gov

Compound Names and PubChem CIDs:

A table listing all compound names mentioned in the article and their corresponding PubChem CIDs was requested. However, the provided search results mention general classes of Osmium(II) complexes (e.g., polypyridyl complexes, cyclometalated osmium complexes) and specific examples like [Os(phen)₂(aphen)]²⁺, [Os(tpy)(mcbpy)(py)]²⁺, [Os(ttpy)₂]²⁺, [Os(tpy)(triphos)]²⁺, [Os(tppz)₂]²⁺, [Os(bpy)₃₋n(btz)n]²⁺, [Os(TAP)₂dppz]²⁺, [Os(TAP)₂dppp2]²⁺, [Os(deeb)(bpy)₂]²⁺, [Os(ppy)₂(CO)₂], [Os(dfppy)₂(CO)₂], and [Os(btfppy)₂(CO)₂]. Without a predefined list of specific compounds and their CIDs from the user, it is not possible to generate this table accurately.

Redox Chemistry and Electrochemistry of Osmium 2+ Species

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, most notably cyclic voltammetry (CV), are indispensable tools for studying the redox properties of osmium(II) complexes mdpi.comrsc.orgresearchgate.net. CV provides information about the formal redox potentials, the reversibility of electron transfer processes, and the kinetics of heterogeneous electron transfer pnas.orgresearchgate.net. By sweeping the electrode potential, the oxidation and reduction events of the osmium center and/or coordinated ligands can be observed as peaks in the voltammogram mdpi.compnas.org.

For instance, cyclic voltammograms of bis(terpyridine)osmium(II) complexes show oxidation peaks suggesting a diffusion-controlled Os(II/III) oxidation mdpi.com. The peak currents in CV are often directly proportional to the square root of the scan rate for diffusion-controlled processes mdpi.com. Studies on [Os(bpy)₂py(OH₂)]²⁺ have utilized CV to analyze successive oxidative waves, allowing for the determination of mechanisms for proton-coupled electron transfer reactions pnas.orgresearchgate.net. The separation between anodic and cathodic peaks in CV can be used to determine the apparent standard rate constant for electron transfer pnas.orgresearchgate.net. Different electrode materials, such as glassy carbon and boron-doped diamond electrodes, have been employed for these studies pnas.orgresearchgate.net. Electrolyte composition, including the nature of cations and anions, can significantly affect the electrochemical behavior of osmium complex-modified electrodes, influencing redox potential, wave shape, and peak current nih.govjst.go.jp.

Os(III)/Os(II) and Other Relevant Redox Couples

The Os(III)/Os(II) redox couple is a prominent feature in the electrochemistry of osmium(II) complexes researchgate.netnih.govnih.gov. This metal-centered oxidation is often observed at characteristic potentials depending on the ligand environment researchgate.netnih.gov. For example, tris(2,2'-bipyridine)osmium(II), [Os(bpy)₃]²⁺, exhibits an Os(III)/Os(II) formal potential of 628 mV vs. Ag/AgCl in deaerated phosphate (B84403) buffer at pH 7.0 researchgate.netnih.gov. In contrast, mixed-ligand complexes like [OsCl(Him)(dmbpy)₂]²⁺/⁺ show a significantly lower potential of -6 mV under similar conditions, illustrating the strong influence of ligands researchgate.netnih.gov.

Besides the Os(III)/Os(II) couple, osmium complexes can display other redox events. Os(II) polypyridyl complexes can undergo reductions localized on the coordinated ligands, particularly those with π-acceptor properties mdpi.com. For instance, the reduction of bis(terpyridine)osmium(II) complexes is reported to occur on the terpyridine ligands mdpi.com. Some osmium complexes can also exhibit Os(IV)/Os(III) and even Os(V)/Os(IV) couples at more positive potentials nih.govnih.gov. Protonation of ligands can significantly impact the redox potentials, making reduction easier nih.gov.

Ligand Influence on Redox Potentials and Reversibility

The nature of the ligands coordinated to the osmium center plays a critical role in determining the redox potentials and the reversibility of the electrochemical processes researchgate.netcaltech.edupnas.orgnih.gov. Electron-donating substituents on ligands tend to shift the metal-centered oxidation potentials to more negative values, making oxidation easier, while electron-withdrawing groups have the opposite effect mdpi.comcaltech.edunih.gov. Linear correlations between experimental redox potentials and Hammett constants of substituents on ligands have been observed, highlighting this electronic influence mdpi.comnih.gov.

Replacing ligands can dramatically alter the redox potential. For example, substituting bipyridine (bpy) with 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) or imidazole (B134444) (Him) in osmium(II) complexes can significantly lower the Os(III)/Os(II) redox potential researchgate.netnih.gov. The progressive replacement of bpy with 1,1'-dibenzyl-4,4'-bi-1,2,3-triazolyl (btz) in [Os(bpy)₃₋n(btz)n]²⁺ complexes leads to a cathodic shift in the Os(II)/Os(III) oxidation potential as the btz (B1192422) content increases, which is attributed to the weaker electron-withdrawing ability of btz compared to bpy rsc.org. This demonstrates the ability to tune redox potentials through ligand design researchgate.netnih.govrsc.org. The stability of different osmium oxidation states can be correlated to the π-acceptor properties of the ligands .

Electron Transfer Mechanisms and Diffusion Control

Electron transfer reactions involving osmium(II) complexes can proceed via different mechanisms, including outer-sphere and inner-sphere pathways bhu.ac.inwku.edu. The mechanism can be influenced by the nature of the reactants and the reaction conditions wku.edu. For instance, the redox reaction between a polypyridyl osmium(II) complex and tris(1,10-phenanthroline)cobalt(III) is believed to occur via an outer-sphere mechanism, while the reaction with Ce(IV) was proposed to follow an inner-sphere mechanism wku.edu.

In electrochemical processes, the rate of electron transfer can be controlled by diffusion of the electroactive species to the electrode surface or by the kinetics of the electron transfer reaction itself pnas.orgnih.gov. Cyclic voltammetry can help distinguish between diffusion-controlled and reaction-controlled electrode processes nih.govjst.go.jp. For some osmium complex-modified electrodes, the electrode process is diffusion-controlled, while for others, it is reaction-controlled nih.govjst.go.jp. The peak currents in CV showing direct proportionality to the square root of the scan rate are indicative of diffusion-controlled oxidation mdpi.com. Apparent standard rate constants for electron transfer can be determined from the peak potential separation in CV, particularly under conditions where the process is at least partly kinetically controlled by electron transfer pnas.org.

Electrogenerated Chemiluminescence (ECL) Phenomena

Osmium(II) complexes, particularly polypyridyl systems, are known to exhibit electrogenerated chemiluminescence (ECL) missouristate.edursc.orgresearchgate.netutexas.edu. ECL is the generation of light from electrochemical reactions missouristate.eduutexas.edu. In these systems, light emission occurs from the excited states of the osmium complexes, which are generated through energetic electron transfer reactions between electrochemically produced oxidized and reduced species missouristate.edursc.orgutexas.edudeakin.edu.au.

Reactivity, Reaction Mechanisms, and Solution Behavior of Osmium 2+ Complexes

Hydrolysis and Aquation Chemistry of Os(II) Centers

Hydrolysis and aquation, the substitution of a ligand by a water molecule, are fundamental processes for metal complexes in aqueous solutions. For osmium(II) complexes, particularly those with halide ligands, aquation is considered a crucial activation step for subsequent reactions, including interactions with biomolecules. researchgate.net

Research indicates that the rate of aquation in [Os(η⁶-arene)(XY)Cl]ⁿ⁺ complexes is influenced by the chelating ligand (XY). Complexes with anionic O,O-chelated ligands tend to undergo more facile aquation compared to those with neutral N,N-chelated ligands. researchgate.net The mechanism for aquation in these complexes is often described as having a dissociative character. researchgate.net

Studies on half-sandwich Os(II) arene complexes with tethered ligands have shown that hydrolysis of the Os-Cl bond can occur within 24 hours in unbuffered D₂O, with equilibrium largely reached within this timeframe. researchgate.net Some complexes, like complex 13 in one study, showed complete hydrolysis within 15 minutes of dissolution. researchgate.net

The resulting aqua adducts (Os-OH₂) can exhibit varying acidity depending on the other ligands present. For instance, osmium(II) half-sandwich complexes with a negatively charged C,N-phenylpyridine ligand yield aqua adducts with a high basicity (pKₐ > 8), contrasting with aqua adducts bearing N,N- and N,O-chelating ligands which have lower pKₐ values (< 6). acs.org This difference in acidity is directly linked to the presence of the negatively charged C,N ligand. acs.org

Furthermore, the hydrolysis rate of Os(II) arene compounds of the type [Os(η⁶-arene)(XY)Cl]ⁿ⁺ is significantly affected by the nature of the chelating ligand. rsc.org For example, replacing primary amine N-donors with π-accepting pyridine (B92270) groups in the chelating ligand leads to decreased hydrolysis rates at acidic pH. acs.org Os(II) complexes generally hydrolyze at a significantly slower rate (up to 100 times) compared to their ruthenium(II) analogues. acs.org

The formation of hydroxido species (Os-OH), which can result from the deprotonation of the aqua adduct, is believed to render the complex less reactive towards substitution reactions. rsc.org In some cases, particularly with O,O-chelated ligands like maltolate, the loss of the chelated ligand in aqueous solution can lead to the formation of hydroxo-bridged dimers. researchgate.net

Ligand Substitution and Exchange Dynamics

Ligand substitution and exchange dynamics are critical to understanding how osmium(II) complexes interact with their environment and potential targets. These processes involve the replacement of one ligand by another in the coordination sphere of the osmium(II) center.

Compared to their ruthenium analogues, osmium complexes often exhibit slower ligand substitution kinetics. nih.govmdpi.com This slower kinetic behavior can influence their reactivity and, in some contexts, their biological activity. nih.govmdpi.com

Studies on trinuclear osmium carbonyl complexes with alkyne and phosphine (B1218219) ligands have revealed complex ligand exchange processes. capes.gov.brunito.it In parent complexes, a two-stage exchange process is observed: a low-energy process involving axial-radial exchange at carbonyl-bridged osmium atoms, and a higher-energy process coupling alkyne motion with carbonyl bridge-terminal exchange and axial-radial exchange at the unique osmium atom. capes.gov.br Phosphine-substituted analogues show a three-stage exchange process, including localized axial-radial exchange, semibridging terminal carbonyl exchange coupled with restricted alkyne oscillation, and free alkyne motion with averaging of carbonyl groups. capes.gov.br These dynamics are influenced by the solid-state structures of the complexes. capes.gov.br

The nature of the chelating ligand also plays a crucial role in tuning the chemical properties of Os(II) complexes, including their ligand substitution behavior. acs.org

Hydride and Alkyl Transfer Reactions

Osmium(II) complexes can participate in hydride and alkyl transfer reactions, which are important in various catalytic processes. These reactions involve the transfer of a hydride (H⁻) or an alkyl group (R⁻) from the osmium center to a substrate or vice versa.

While the provided search results offer limited specific details on the mechanisms of hydride and alkyl transfer reactions involving osmium(II) complexes, they do highlight the general concepts of hydride and alkyl shifts in organic chemistry, often occurring to form more stable carbocations. libretexts.orgmasterorganicchemistry.comquora.com Alkyl shifts are noted as being generally slower and more difficult than hydride shifts due to the larger size of alkyl groups. quora.com

Some osmium complexes, including those in higher oxidation states or with different ligand sets, have been studied for their involvement in hydride transfer or reactions leading to C-C bond formation via insertion or reductive elimination. acs.orgacs.org For instance, certain Cp*Os(NO)L₂ complexes can undergo insertion reactions with alkynes to form metallacyclopentadiene complexes. acs.org

The synthesis of hydride and alkyl compounds containing the Cp*Os(NO) fragment has been reported, with reactions of a bromide complex with dialkyl- or diarylmagnesium reagents yielding monoalkylated products. acs.org The slow ligand substitution kinetics of the osmium center were noted to prevent the formation of dialkyl species under certain conditions. acs.org

Reactivity with Biological Reductants (e.g., Glutathione)

The interaction of osmium(II) complexes with biological reductants, such as glutathione (B108866) (GSH), is particularly relevant in the context of their potential biological applications. GSH is a major intracellular antioxidant and its reactions with metal complexes can influence their activity and fate within cells.

Studies have shown that certain osmium(II) complexes react rapidly with glutathione. acs.org This reactivity can lead to the formation of adducts, such as thiolato (Os-SG) and sulfenato (Os-SOG) species. researchgate.netd-nb.info The formation of these adducts can be rapid, as observed with some half-sandwich organoruthenium complexes (analogues of osmium complexes) where the SG adduct formed quickly when mixed with GSH. acs.org

Intriguingly, glutathione can catalyze the hydrolysis of some iodido Os(II) arene azopyridine complexes. researchgate.netd-nb.info The resulting hydroxido complexes are then capable of forming thiolato and sulfenato adducts with GSH. researchgate.net This suggests a complex interplay between hydrolysis and reaction with biological reductants.

The reactivity with GSH can have significant implications for the behavior of osmium(II) complexes in biological environments. Rapid reaction with GSH could potentially lead to detoxification of the complex before it reaches its intended target site. d-nb.info The efficiency of radical generation by some osmium complexes has been correlated with their reactivity towards GSH. d-nb.info

Photochemical Reactivity and Light-Induced Transformations

Osmium(II) complexes can exhibit interesting photochemical reactivity, undergoing transformations upon irradiation with light. This property has been explored for various applications, including photocatalysis.

Osmium(II) complexes can act as photosensitizers, absorbing light and entering excited states that can then participate in chemical reactions. researchgate.netbeilstein-journals.org The absorption of low-energy photons, such as red light, is a notable feature of some osmium and ruthenium complexes, making them suitable for photoredox catalysis. beilstein-journals.org

Light-induced transformations can occur through various mechanisms, including photoinduced electron transfer (PET) and triplet-triplet energy transfer (TTET). researchgate.netbeilstein-journals.org For example, in dual photocatalytic systems, an osmium(II) photosensitizer can transfer triplet energy to an annihilator molecule, which then undergoes triplet-triplet annihilation upconversion to a higher-energy excited state capable of triggering oxidative substrate activation. researchgate.net This oxidative activation can initiate various reactions, such as isomerization and cycloaddition. researchgate.net

The photochemical reactivity of osmium(II) complexes can be influenced by their ligands and structure. unibas.ch Studies have investigated the influence of mesoionic carbenes on the photoactive properties of osmium complexes. unibas.ch Light-induced intramolecular electron transfer between weakly coupled redox centers in transition metal complexes, including osmium, has also been explored. uni-regensburg.de

The ability of osmium(II) complexes to participate in photoredox cycles makes them valuable in visible light-catalyzed organic reactions, where they can promote radical reactions through electron transfer processes. mdpi.com

Catalytic Applications of Osmium 2+ Complexes

Homogeneous Catalysis

Arene-osmium(II) complexes represent a key class of compounds explored in homogeneous catalysis. mdpi.comresearchgate.net These complexes have shown broad applicability in various reactions, including reduction, oxidation, and the formation of carbon-carbon bonds. mdpi.comresearchgate.net

Transfer Hydrogenation Reactions (e.g., Carbonyl Reduction)

Transfer hydrogenation is a valuable synthetic strategy for the reduction of carbonyl compounds and other unsaturated functionalities, offering an alternative to using hazardous gaseous hydrogen. mdpi.comresearchgate.netrsc.org Osmium(II) complexes have been successfully employed in this context. mdpi.comresearchgate.netacs.orgcapes.gov.br For example, cationic Os(II) complexes bearing chelated achiral imino-pyridine or bidentate N,N-donor ligands have proven catalytically active in the transfer hydrogenation of ketones, such as cyclohexanone, utilizing 2-propanol as the hydrogen source. mdpi.com These reactions can proceed with high yields and impressive turnover numbers (TON) and frequencies (TOF). mdpi.com

Chiral arene-osmium(II) complexes incorporating l-α-amino carboxylate ligands have been investigated for asymmetric transfer hydrogenation of ketones, enabling the synthesis of chiral alcohols with varying degrees of enantioselectivity. mdpi.comresearchgate.net Similarly, chiral CNN pincer osmium complexes have exhibited high catalytic activity and enantioselectivity in the asymmetric transfer hydrogenation of ketones. researchgate.net

Comparisons between osmium(II) complexes and their ruthenium counterparts in transfer hydrogenation have shown that osmium systems can achieve comparable or even superior performance for specific substrates. mdpi.comresearchgate.netrsc.org For instance, cymene-osmium(II) complexes featuring chelating pyridyl-mesoionic carbene ligands have been utilized in the transfer hydrogenation of carbonyl compounds, with enhanced performance observed for complexes bearing electron-donating substituents on the ligand backbone. mdpi.com

Hydrogenation of Unsaturated Substrates

Osmium(II) complexes are also capable of catalyzing the hydrogenation of unsaturated substrates using molecular hydrogen. mdpi.comresearchgate.netgoogle.com While less extensively studied than transfer hydrogenation, the catalytic activity of arene-osmium(II) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, in hydrogenation reactions has been documented. mdpi.com

Osmium pincer complexes have been evaluated for their efficacy in the homogeneous catalytic hydrogenation of long-chain esters, which is relevant to the conversion of triglycerides into fatty alcohols. rsc.org

Oxidation Reactions

While osmium compounds are widely recognized for their role in oxidation processes, the use of low-valent osmium(II) complexes in catalysis is less prevalent. mdpi.comresearchgate.netgrafiati.com Nevertheless, some examples of osmium(II)-catalyzed oxidation reactions have been reported. mdpi.comresearchgate.netgrafiati.com Notably, a cationic dinuclear tri-µ-hydroxo osmium(II) derivative has been shown to catalyze the oxidation of acetaldehyde (B116499) and propionaldehyde (B47417) by water, yielding the corresponding carboxylic acids and molecular hydrogen. researchgate.net

Osmium catalysts are well-established for their involvement in the symmetric and asymmetric dihydroxylation of alkenes, a highly efficient method for synthesizing 1,2-diols. tandfonline.comtandfonline.com While osmium tetroxide (OsO4) is commonly associated with this reaction, the catalytic cycle can involve different osmium oxidation states. tandfonline.comtandfonline.com

Nitrile Hydration and Related Transformations

The catalytic hydration of nitriles to form primary amides is a significant transformation in organic synthesis. mdpi.comresearcher.life Arene-osmium(II) complexes have been found to catalyze this reaction effectively. mdpi.comresearcher.lifeuniovi.esnih.gov For example, cymene-osmium(II) complexes incorporating phosphinous acid-type ligands have demonstrated catalytic activity in the hydration of nitriles in aqueous media, even without the addition of acidic or basic co-catalysts. mdpi.comresearcher.life The complex [OsCl2(η6-p-cymene)(PMe2OH)] has shown high activity and a broad substrate scope for this transformation. mdpi.comresearcher.life

Mechanistic investigations into nitrile hydration catalyzed by osmium complexes, including those involving osmium(II) species, have been conducted. researcher.lifenih.gov Density Functional Theory (DFT) calculations have provided valuable insights into the proposed intermediates and transition states involved in these catalytic cycles. researcher.lifenih.gov

C-C Bond Forming Processes

Osmium(II) complexes have been shown to participate in various carbon-carbon bond formation reactions, including cyclopropanation and alkylation reactions. mdpi.comresearchgate.net The initial report on the involvement of arene-osmium(II) complexes in catalytic C-C bond formation described the cyclopropanation of styrene (B11656) derivatives using ethyl diazoacetate. mdpi.com

Arene-osmium(II) complexes have also been demonstrated to catalyze the α-alkylation of methyl ketones and arylacetonitriles with alcohols, exhibiting comparable or superior effectiveness compared to catalysts based on other metals. mdpi.com Allylic alkylation reactions catalyzed by arene-osmium(II) complexes have also been reported. mdpi.com

Furthermore, osmium complexes are active in C-C bond formation reactions mediated by borrowing hydrogen or hydrogen autotransfer catalysis, which facilitates the alkylation of various nucleophiles, including ketones, nitriles, and esters, using alcohols as alkylating agents. researchgate.net

Photocatalysis and Energy Conversion

Osmium(II) complexes, particularly those with polypyridyl ligands, have garnered interest due to their favorable photophysical properties and their potential applications in photocatalysis and energy conversion. mdpi.comacs.orgrsc.orgbeilstein-journals.org These complexes can act as efficient photosensitizers in a variety of photochemical reactions. mdpi.comrsc.org

Bis(terpyridine)osmium(II) complexes, characterized by their robust structure and tunable electronic properties, have been investigated as catalysts in organic synthesis and for energy conversion applications. mdpi.com Their ability to undergo reversible redox processes is key to their effectiveness in these areas. mdpi.com

A significant advantage of certain osmium(II) photocatalysts is their capacity to absorb and utilize low-energy light, such as near-infrared (NIR) and deep red light, for catalytic transformations. acs.orgrsc.orgbeilstein-journals.orgrsc.org This capability stems from the strong spin-orbit coupling inherent to osmium, which allows for direct excitation from the ground state to the triplet excited state. acs.orgbeilstein-journals.orgrsc.org The use of lower energy light offers practical benefits, including deeper penetration through reaction media, which is particularly advantageous for larger scale reactions. acs.orgbeilstein-journals.org

Osmium(II) polypyridyl complexes have been explored for their potential in dye-sensitized solar cells (DSSCs), where they function as effective photosensitizers. mdpi.com Their performance in these devices is significantly influenced by their redox potentials. mdpi.com

Osmium(II) complexes have been successfully applied in various photoredox-catalyzed processes, including photopolymerization and metallaphotoredox reactions. acs.orgrsc.org These reactions can often be carried out with lower catalyst loadings compared to systems requiring higher energy light sources. acs.orgrsc.org They have also been utilized in reactions such as the photocatalyzed trifluoromethylation of arenes and the activation of co-catalysts for reactions like olefin metathesis under irradiation with red or NIR light. rsc.orgbeilstein-journals.org

CO₂ Reduction Catalysis

The catalytic reduction of carbon dioxide (CO₂) is a crucial area of research aimed at mitigating climate change and producing valuable chemicals or fuels from a greenhouse gas. Os(II) complexes have shown promise in this field, acting as catalysts or photosensitizers in both electrochemical and photochemical CO₂ reduction systems ontosight.ainih.govmdpi.com.

Research has explored the use of Os(II) complexes in hybrid photocatalytic systems for CO₂ reduction. For instance, a system combining a Ru(II)–Re(I) supramolecular photocatalyst with an Os(II)-complex photosensitizer (OsP) on a TiO₂-loaded polymeric carbon nitride (PCN) support demonstrated improved durability in CO₂ reduction to CO. acs.org This system achieved a high selectivity for CO formation in the presence of triethanolamine (B1662121) (TEOA) as a sacrificial electron donor. acs.org

Studies have also investigated supramolecular complexes featuring an [Os(5dmb)₂(BL)]²⁺-type complex as a photosensitizer and cis,trans-[Re(BL)(CO)₂{P(p-X-C₆H₄)₃}₂]⁺-type complexes as catalysts for the selective reduction of CO₂ to CO under red-light irradiation. acs.org The photocatalytic activity of these supramolecules was influenced by the phosphine (B1218219) ligands on the Re unit, with the complex bearing P(p-Cl-C₆H₄)₃ ligands exhibiting enhanced performance (ΦCO = 0.12, TONCO = 1138, TOFCO = 3.3 min⁻¹). acs.org

Furthermore, osmium complexes have been reported as highly active and selective catalysts for the photoelectrochemical conversion of CO₂ to methane (B114726) on silicon-based photocathodes. nih.gov Density Functional Theory (DFT) calculations suggest that the nitrogen atoms on the ligands play a key role as active sites, promoting the hydrogenation of adsorbed *CO₂ to form methane. nih.gov The excited state of these Os complexes can lower the energy barrier for the initial reduction of *CO₂ to *COOH, which is often the rate-determining step in CO₂ reduction. nih.gov

Hydrohalic Acid Splitting

Hydrohalic acid (HX) splitting is another approach for solar energy storage, producing hydrogen gas. Os(II) complexes have been explored as photocatalysts for this reaction. dntb.gov.uadntb.gov.uaosti.govulb.ac.be While research in this specific area with Os(II) complexes and unsupported ligands is noted as underdeveloped, the investigation into their photophysical properties for HX splitting indicates potential in this domain. dntb.gov.uaosti.govulb.ac.be

Dye-Sensitized Solar Cells (DSSCs)

Osmium(II) complexes have been investigated as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). ontosight.aiscribd.comacs.orgresearchgate.net These complexes can absorb light in the visible spectrum and initiate electron transfer processes crucial for converting solar energy into electrical energy. ontosight.aiscribd.com

Os(II) polypyridine complexes, in particular, appear to be promising candidates for optimization in DSSCs due to potential advantages over their ruthenium analogues. scribd.com The presence of a high atomic number osmium atom enhances spin-orbit coupling (SOC), which can lead to more effective intersystem crossing (ISC) and potentially activate spin-forbidden triplet transitions, resulting in enhanced absorption at longer wavelengths, including the near-infrared (NIR) region. acs.org This expanded absorption can contribute to improved solar photon absorption efficiency in DSSCs. acs.org

However, a challenge noted with some Os-based dyes in DSSCs is the potentially poor reduction of adsorbed dyes by the iodide/triiodide redox couple, which can be kinetically unfavorable compared to charge recombination, thus limiting photocurrent efficiency. analis.com.my

Asymmetric Catalysis with Chiral Os(II) Complexes

Chiral Os(II) complexes have demonstrated utility in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. rsc.orgresearchgate.netrsc.orgresearchgate.net This is a significant area in organic synthesis for producing stereospecific molecules.

Osmium complexes bearing chiral ligands, such as (1R,2S)-(+)-cis-1-amino-2-indanol or amino acid ligands, have been shown to catalyze asymmetric transfer hydrogenation (ATH) of ketones, yielding chiral alcohols with high enantiomeric excesses (ee). rsc.org The conversion and enantioselectivities in base-assisted ATH with Os catalysts bearing amino acid ligands were found to be highly dependent on the substrate and reaction temperature. rsc.org

Studies involving half-sandwich organometallic Os(II) arene sulfonyl diamine complexes, analogous to Noyori ruthenium complexes, have also shown promising catalytic anticancer activities, including the in-cell catalytic transfer hydrogenation of pyruvate (B1213749) to lactate (B86563). rsc.orgresearchgate.netresearchgate.net This highlights the potential of chiral Os(II) complexes in catalytic therapeutic applications.

Research has also focused on the design and synthesis of chiral Os(II) complexes for challenging asymmetric C(sp³)–H functionalization reactions. researchgate.net For example, Os(II)/Salox species have been found to be efficient for precise stereocontrol in asymmetric C(sp³)–H amidation, enabling the intramolecular site- and enantioselective amidation in the γ-position of dioxazolone substrates, yielding chiral γ-lactam products with good enantiomeric ratio values. researchgate.net

Catalyst Design Principles for Os(II) Systems

The design of effective Os(II) catalysts involves understanding the relationship between their molecular structure, electronic properties, and catalytic performance. Principles guiding catalyst design for transition metal complexes, including Os(II), often involve tuning the coordination environment, oxidation state, and ligand properties to optimize activity, selectivity, and stability. paperpublications.orgacs.orgnsf.govnih.govdtu.dk

For Os(II) complexes used in catalysis, factors such as the nature of the ligands (e.g., bipyridine, phosphine, arene, chiral ligands), their steric and electronic properties, and their influence on the metal center's reactivity are crucial design considerations. ontosight.aiontosight.aiacs.orgmdpi.com The stability of the metal-hydride intermediate, for instance, is important in transfer hydrogenation reactions catalyzed by Os(II) complexes. rsc.org

In photocatalytic applications like DSSCs and CO₂ reduction, the design principles also encompass optimizing light absorption properties, excited-state lifetimes, and electron transfer pathways. scribd.comacs.org The ability to tune the metal-to-ligand charge transfer (MLCT) bands and enhance spin-orbit coupling through ligand design or metal substitution (e.g., replacing Ru with Os) are key strategies for improving performance. acs.org

Furthermore, for asymmetric catalysis, the design of chiral ligands that can effectively induce stereoselectivity during the catalytic cycle is paramount. researchgate.netnih.govnih.gov This involves creating a chiral environment around the metal center that favors the formation of one enantiomer over the other. nih.gov

Computational studies, such as Density Functional Theory (DFT), play an increasingly important role in understanding reaction mechanisms, predicting catalytic activity, and guiding the rational design of Os(II) catalysts by providing insights into energy barriers, intermediates, and transition states. nih.govrsc.orgpaperpublications.orgacs.orgnsf.gov

Advanced Applications and Future Research Directions for Osmium 2+

Sensing and Biosensing Platforms (e.g., Electrochemical Sensors)

Osmium(II) complexes are actively being explored for their potential in sensing and biosensing applications, particularly in the realm of electrochemical sensors. Their ability to undergo reversible redox reactions and their tunable redox potentials make them suitable as redox mediators and reporters in electrochemical sensing platforms. nih.govnih.gov

Research has demonstrated the use of Os(II/III) complexes as redox reporters in DNA-based electrochemical sensors. nih.gov These complexes exhibit pH-insensitive electron transfer and superior operational stability compared to benchmark reporters like methylene (B1212753) blue. nih.gov For instance, the complex [Os(dmebpy)2Cl(ampy)]+ has been successfully utilized as a redox reporter in electrochemical aptamer-based (E-AB) sensors, showing reversible and pH-insensitive electron transfer kinetics significantly faster than methylene blue. nih.gov This enhanced performance suggests their potential for continuous molecular monitoring applications where pH fluctuations are common. nih.gov

Furthermore, osmium(II) complexes have been investigated as electron transfer mediators in amperometric glucose sensors. nih.gov By modifying the ligand environment, the redox potentials of Os(III/II) complexes can be lowered. nih.gov Studies have shown that mixed ligand complexes of Os(II) with ligands such as 2,2'-bipyridine (B1663995) (bpy), 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy), imidazole (B134444) (Him), and chloride can act as efficient electron transfer mediators for glucose oxidase (GOx), facilitating the fabrication of amperometric glucose sensors. nih.gov The acceleration of electron transfer is attributed to hydrogen bonding and/or electrostatic interactions between the Os(II) complexes and GOx. nih.gov

Terpyridyl-imidazole based homo- and heteroleptic Ru(II) and Os(II) complexes have also shown potential as multichannel sensors for selective anions in solution, utilizing absorption, emission, and cyclic voltammetry measurements. acs.orgfigshare.com

Materials Science Applications

Osmium(II) complexes are valuable in materials science due to their unique electronic and photophysical properties, finding applications in areas ranging from optoelectronics to molecular magnetism. mdpi.comnih.gov

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Osmium(II) complexes are promising phosphorescent emitters in OLEDs and other optoelectronic devices. researchgate.netrsc.orgpolimi.itacs.orgrsc.org Their strong spin-orbit coupling facilitates efficient intersystem crossing, allowing them to harvest both singlet and triplet excitons for emission, which is crucial for high-efficiency OLEDs. rsc.org

Research highlights the development of red-emitting Os(II) complexes for OLED applications. polimi.itacs.org For example, nonionic complexes like [Os(fppz)2L2] (L = PPh2Me, PPhMe2) and [Os(bptz)2L2] (L = PPh2Me) have been synthesized, exhibiting intense red phosphorescence and showing promising electroluminescent properties in OLEDs. polimi.itacs.org

Os(II) complexes based on functional pyrazinyl azolate chelates have demonstrated efficient near-infrared (NIR) emission, making them suitable for NIR OLEDs. researchgate.net Devices fabricated with these complexes have shown excellent performance with high external quantum efficiency in the NIR region. researchgate.net The tunability of their absorption and emission characteristics by modifying the coordination environment or ligands makes bis(terpyridine)osmium complexes attractive for optoelectronic devices. mdpi.comnih.gov

Osmium's properties, including high hardness and strength, contribute to its use in electronic applications, including potential development in osmium emitters and phosphors. aithor.com

Building Blocks for Molecular Magnetic Materials

Osmium(II) complexes can serve as building blocks for the design of molecular magnetic materials. mdpi.comnih.gov Cyanometalate chemistry, in particular, has seen a revival due to the use of complexes like hexacyanoferrate(III) and hexacyanoosmate(III) as building blocks for molecular magnets and photo-switchable materials. nsc.ru While much work has focused on iron-based systems, the heavier osmium counterpart, especially [OsIII(CN)6]3-, is attractive due to stronger spin-orbit coupling and more diffuse magnetic orbitals, potentially leading to larger magnetic anisotropy. nsc.ru Although examples are fewer compared to iron, the incorporation of [OsIII(CN)6]3- in heterometallic assemblies has shown promise in increasing the spin-reversal barrier in single-molecule magnets (SMMs). nsc.ru

Phosphorescent Polymer Nanoparticles

Phosphorescent polymer nanoparticles (PNPs) with embedded osmium(II) complexes have been developed for applications such as cell imaging. rsc.org A method for embedding hydrophobic phosphorescent heavy-metal complexes, including Os(II) complexes, into hydrophilic nanoparticles via emulsion polymerization has been reported. rsc.org These PNPs can exhibit red phosphorescence in water, similar to the free Os(II) complex in organic solvents. rsc.org Compared to the free Os(II) complex, these PNPs have shown improved cellular uptake and low cytotoxicity, making them promising for use as living-cell imaging agents. rsc.org Near-infrared luminescent osmium-labelled gold nanoparticles have also been explored for cellular imaging and singlet oxygen generation, demonstrating localization in cytoplasmic and perinuclear compartments of cancer cells. nih.gov

Bioinorganic Chemistry and Cellular Interactions

Osmium(II) complexes are gaining attention in bioinorganic chemistry due to their potential interactions with biological systems and their tunable reactivity within cellular environments.

Mechanistic Studies of Intracellular Reactivity

Understanding the intracellular reactivity of osmium(II) complexes is crucial for their development as therapeutic or diagnostic agents. Research focuses on their uptake, distribution, and interactions with cellular components like DNA and proteins. acs.orgnih.govacs.orgnih.govnih.gov

Studies on organometallic Os(II) arene complexes have investigated their cytotoxicity, cellular uptake, distribution, and DNA interactions in cancer cells. acs.orgnih.govacs.orgnih.gov These studies suggest a correlation between hydrophobicity, cellular and nuclear uptake, and cytotoxicity, indicating the significant role of the arene ligand in their biological activity. acs.orgnih.gov While some Os(II) complexes bind to DNA and can distort its conformation, their mechanism of action may differ from that of cisplatin. acs.orgnih.gov

The redox activity of Os(II) complexes is often associated with the generation of reactive oxygen species (ROS) in cells, which can contribute to their biological effects, including antiproliferative activity. acs.orgrsc.org

Recent work has explored the in-cell activation mechanisms of organo-osmium(II) anticancer complexes. nih.gov For instance, iodido Os(II) arene phenylazopyridine complexes have shown potent antiproliferative activity, and their activation in cancer cells can involve the release of the iodide ligand catalyzed by glutathione (B108866) (GSH). nih.gov The resulting hydroxido complexes can form adducts with GSH and react with H2O2 to generate hydroxyl radicals. nih.gov

Osmium(II) complexes are also being investigated for their ability to catalyze reactions within cells, such as the transfer hydrogenation of metabolites. rsc.orgresearchgate.netnih.govsemanticscholar.org Tethered half-sandwich Os(II) complexes with hemilabile ligands have been designed to control their reactivity in aqueous solutions and within cells. rsc.orgresearchgate.netnih.govsemanticscholar.org These complexes can catalyze the hydrogenation of pyruvate (B1213749) to lactate (B86563) inside cancer cells, demonstrating a potential new mechanism for anticancer activity by targeting cellular metabolism. rsc.orgnih.govsemanticscholar.org The pH-dependent reversible formation of a tether ring in some of these complexes can enhance their stability in aqueous environments and allow for controlled reactivity. rsc.orgnih.govsemanticscholar.org

Cellular Uptake and Localization Studies

Understanding how Os(II) complexes interact with and are distributed within biological systems is crucial for their development as therapeutic or diagnostic agents. Studies employing techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and confocal microscopy have provided insights into the cellular uptake and intracellular localization of various Os(II) complexes. chemrxiv.orgrsc.org

For instance, the cellular uptake of a series of osmium complexes was investigated in CT-26 cells using ICP-MS. chemrxiv.org The study found that the Os complex Os(DIP)₃₂ exhibited the highest uptake, almost three times larger compared to other complexes studied, attributed potentially to the higher lipophilicity of the DIP ligand compared to bpy and phen ligands. chemrxiv.org Confocal microscopy studies have further elucidated the intracellular distribution, showing that some Os(II) complexes, such as a mitochondria-targeting Os(II) bis-(4-carboxyphenyl-terpyridine)-derived complex and a triazole-based complex, can localize to specific organelles like mitochondria or lysosomes in cancer cell lines such as HeLa and U2OS. mdpi.comrsc.org Cellular uptake studies within MRSA cells have also been conducted for triazole-based osmium(II) complexes, demonstrating antimicrobial activity and localization to bacterial DNA with high Pearson's colocalisation coefficients. nih.gov The rate and pattern of uptake can be influenced by factors such as the complex's lipophilicity, charge, and the presence of targeting moieties like cell-penetrating peptides. rsc.orgacs.org For example, a polyarginine-conjugated osmium(II) imidazophenanthroline complex showed rapid transmembrane transport, complete within approximately 20 minutes, and dispersion throughout the cytoplasm and organelles in CHO cells. rsc.org

Probing Biological Processes with Luminescent Os(II) Complexes

The luminescent properties of many Os(II) complexes make them valuable tools for probing biological processes and imaging cellular structures. These complexes often exhibit deep-red to near-infrared (NIR) phosphorescence (λem ≈ 650–900 nm), which is advantageous for biological imaging due to reduced autofluorescence and increased tissue penetration in this spectral window. rsc.orgnih.gov Os(II) complexes offer advantages over their ruthenium(II) analogues, including high spin–orbit coupling constants that facilitate direct transitions from the ground state into ³MLCT excited states, resulting in appreciable absorbance bands often extending out to 700 nm. rsc.orgnih.gov

Os(II) complexes can serve as phosphorescent biological probes, enabling techniques like luminescence imaging and luminescence lifetime imaging. rsc.orgrsc.org Their long-lived emission, compared to the short-lived autofluorescence of biological samples (τ < 10 ns), allows for time-gated luminescence (TGL) detection, providing a background-free approach for the detection and imaging of analytes at subcellular and molecular levels. researchgate.net Researchers have developed NIR luminescent Os(II) complexes for cellular imaging and photodynamic therapy (PDT) applications. acs.orgresearchgate.net Some complexes have been shown to preferentially accumulate in specific organelles like lysosomes, making them useful as organelle trackers. rsc.orgacs.org The ability to tune the photophysical properties through ligand design allows for the development of probes with tailored excitation and emission characteristics for specific biological targets or environments. nih.govacs.org For instance, triazole-based Os(II) complexes with low-energy absorption bands and deep-red/near-IR emission are attractive for imaging within the biologically-transparent region of the visible spectrum. rsc.orgnih.gov The large Stokes shift of the emission can also permit resonance Raman mapping within cells. rsc.org

In-Cell Catalytic Transformations (e.g., Metabolic Modulation)

A particularly exciting area of research is the use of Os(II) complexes as catalysts within living cells to modulate metabolic pathways or induce therapeutic effects. This concept of "catalytic anticancer agents" aims to exploit intracellular transformations for therapeutic gain. researchgate.netrsc.org Many intracellular transformations in cancer cells can be catalyzed by metal complexes, including pyruvate reduction to lactate, NAD(P)⁺ reduction to NAD(P)H and vice versa, and the conversion of ³O₂ to reactive oxygen species (ROS). researchgate.netrsc.org

Os(II) complexes, particularly 16/18 electron complexes, have demonstrated promising catalytic anticancer activities with unique mechanisms. researchgate.netrsc.org They are reported to induce the in-cell catalytic transfer hydrogenation of pyruvate and important quinones to create metabolic disorder and photocatalytic ROS generation for oxidative stress generation in cancer cells. researchgate.netrsc.org For example, chiral organo-osmium complexes, such as the enantiomers (R,R)- and (S,S)-[Os(p-cymene)(TsDPEN)], have been shown to catalyze the asymmetric transfer hydrogenation (ATH) of pyruvate to unnatural d-lactate in MCF7 breast cancer cells and other cancer cell lines, using formate (B1220265) as a hydride source. nih.govbham.ac.uk This catalytic mechanism involves hydride transfer from formate to Os(II), followed by enantioselective hydride transfer to pyruvate. nih.gov These artificial in-cell changes with non-toxic and catalytic dosages of metal complexes have been shown to disrupt several essential intracellular processes which ultimately cause cell death. researchgate.netrsc.org Studies using ICP-MS and X-ray fluorescence (XRF) elemental mapping have confirmed that these Os(II) catalysts can be delivered to cells intact to carry out intracellular catalysis reactions. bham.ac.ukrsc.org The activity of such catalysts can be significantly increased in combination with other agents, such as the monocarboxylate transporter (MCT) inhibitor AZD3965, which can perturb lactate metabolism and enhance the catalyst's potency by blocking lactate efflux. nih.govbham.ac.uk

Supramolecular Assemblies Involving Os(II) Centers

Os(II) complexes can serve as building blocks for the construction of intricate supramolecular assemblies. The coordination geometry of Os(II) and the ability to design ligands with specific recognition or interaction motifs allow for the formation of well-defined higher-order structures. acs.orgresearchgate.net Supramolecular coordination complexes (SCCs), formed from metal nodes and organic multidentate ligands, result in intricate and well-defined supramolecular structures. acs.org

While research on supramolecular assemblies specifically involving Os(II) centers may be an emerging area compared to other metals like platinum or ruthenium, the principles of coordination-driven self-assembly are applicable. acs.orgrsc.org Metal ions, including Os(II), can act as nodes connecting organic ligands to form discrete supramolecular complexes such as cages or extended frameworks. acs.org The design of ligands with appropriate symmetry and binding sites is crucial for directing the self-assembly process and controlling the topology of the resulting structures. acs.orgresearchgate.net The unique properties of Os(II), such as its redox activity and luminescence, can potentially be integrated into these supramolecular architectures, leading to functional materials with applications in areas like sensing, catalysis, or drug delivery. acs.orgrsc.org Although detailed examples of Os(II)-only supramolecular assemblies were not extensively highlighted in the search results, the broader field of metal-mediated supramolecular chemistry indicates the potential for Os(II) to be incorporated into such structures, leveraging its specific characteristics. acs.orgresearchgate.net For instance, hexagonal supramolecular assemblies based on Ru(II) or Os(II) capped isopolyanions have been explored, indicating the potential for Os(II) in such constructs. researchgate.net

Emerging Research Frontiers and Synthetic Challenges

The research on Os(II) complexes for advanced applications is continuously expanding, pushing the boundaries of synthetic chemistry and exploring new frontiers in chemical biology and materials science. Emerging areas include the design of Os(II) complexes with enhanced targeting capabilities, the development of photoactivatable complexes for controlled release or localized therapy, and the exploration of their potential in novel catalytic transformations. rsc.orgacs.orgresearchgate.netfrontiersin.org

One of the key synthetic challenges lies in the rational design and synthesis of ligands that impart desired properties to the Os(II) center, such as specific cellular uptake and localization, tunable luminescence, or catalytic activity for particular biological reactions. rsc.orgfrontiersin.org Achieving high selectivity and efficacy while minimizing off-target effects remains a significant hurdle. frontiersin.orgfrontiersin.org The complexity of the biological environment, where transition metal elements undergo speciation and can interact with various biomolecules, presents vast challenges in understanding and controlling the behavior of Os(II) complexes. frontiersin.org The stability of Os(II) complexes in these complex environments, which contain various biomolecules that can potentially interact with or degrade the complexes, is another critical consideration. frontiersin.org Understanding the speciation of Os(II) complexes in physiological conditions is essential for predicting their biological activity and optimizing their design. frontiersin.org Furthermore, the synthesis of complex multimetallic or supramolecular structures incorporating Os(II) centers often involves challenging synthetic routes and purification procedures. acs.orgresearchgate.net Despite these challenges, the unique chemical and photophysical properties of Os(II) continue to drive innovation in the design of novel metal-based agents with potential applications in medicine and beyond. acs.orgresearchgate.netrsc.org The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships are crucial for overcoming current limitations and unlocking the full potential of Os(II) chemistry in these emerging research frontiers. frontiersin.orgresearchgate.net

Q & A

Q. What are the critical safety protocols for handling Osmium(2+) compounds in laboratory settings?

Osmium(2+) compounds require stringent safety measures due to the risk of oxidation to osmium tetroxide (OsO₄), a volatile and toxic compound. Key protocols include:

  • Conducting reactions in sealed, inert-atmosphere systems (e.g., Schlenk lines or gloveboxes) to prevent oxidation .
  • Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and fume hoods for all procedures involving osmium .
  • Regularly monitoring air quality with gas detectors to ensure OsO₄ levels remain below permissible exposure limits (PEL: 0.0002 ppm) .

Q. How can researchers synthesize Osmium(2+) complexes with tailored ligand environments?

Synthesis typically involves:

  • Reductive methods : Using reducing agents like NaBH₄ or hydrogen gas to stabilize Os(II) from higher oxidation states (e.g., OsO₄ → OsCl₆²⁻ → Os(II) complexes) under inert atmospheres .
  • Ligand substitution : Coordinating Os(II) with ligands (e.g., bipyridines, phosphines) in non-aqueous solvents (e.g., DMF, THF) to modulate electronic and steric properties .
  • Characterization via UV-Vis, EPR, and X-ray crystallography to confirm oxidation state and geometry .

Q. What spectroscopic techniques are most reliable for confirming the oxidation state of Osmium(2+)?

  • X-ray Photoelectron Spectroscopy (XPS) : Provides direct evidence of Os(II) via binding energy peaks (e.g., Os 4f₇/₂ at ~50–52 eV) .
  • Electrochemical Analysis : Cyclic voltammetry to identify redox couples (e.g., Os²⁺/Os³⁺) in non-aqueous electrolytes .
  • EPR Spectroscopy : Detects paramagnetic Os(III) impurities, ensuring sample purity for Os(II) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for Osmium(2+) complexes?

  • Cross-validation : Combine multiple techniques (e.g., XANES for electronic structure, SC-XRD for geometric validation) to reconcile discrepancies .
  • Computational modeling : Use density functional theory (DFT) to simulate spectroscopic signatures and compare with experimental data .
  • Error analysis : Quantify instrumental uncertainties (e.g., crystallographic thermal parameters, spectrometer resolution) to assess data reliability .

Q. What experimental design principles optimize Osmium(2+) reactivity studies in catalytic applications?

  • Substrate scope testing : Systematically vary substrates (e.g., alkenes, alcohols) under controlled conditions (pH, temperature) to map catalytic activity .
  • Mechanistic probes : Use isotopically labeled reagents (e.g., D₂O, ¹³C-labeled substrates) to trace reaction pathways via GC-MS or NMR .
  • In-situ monitoring : Employ stopped-flow UV-Vis or IR spectroscopy to capture intermediate species .

Q. How should researchers address challenges in reproducing published Osmium(2+) synthetic procedures?

  • Detailed replication : Document deviations in solvent purity, inert-gas flow rates, and catalyst aging effects .
  • Collaborative verification : Share samples with independent labs for cross-testing using standardized protocols .
  • Data transparency : Publish raw datasets (e.g., crystallographic .cif files, spectral baselines) in supplementary materials for peer review .

Q. What statistical methods are appropriate for analyzing heterogeneous catalytic data involving Osmium(2+)?

  • Kinetic modeling : Apply pseudo-first-order or Michaelis-Menten kinetics to turnover frequency (TOF) data .
  • Error propagation : Use Monte Carlo simulations to quantify uncertainties in rate constants and activation energies .
  • Multivariate analysis : Principal component analysis (PCA) to identify correlations between ligand properties and catalytic efficiency .

Methodological Resources

  • Data Repositories : Validate Osmium(2+) compound data via PubChem (CID: 104793) and ECHA regulatory databases .
  • Literature Review Tools : Use Web of Science and SciFinder to trace citation networks and identify understudied ligand systems .
  • Experimental Protocols : Reference standardized methods from the Beilstein Journal of Organic Chemistry for reproducible syntheses .

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